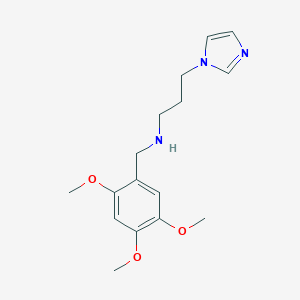![molecular formula C13H11N5O2S2 B274479 N-(2,1,3-benzothiadiazol-4-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B274479.png)
N-(2,1,3-benzothiadiazol-4-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,1,3-benzothiadiazol-4-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BTA-EG6 is a small molecule inhibitor that has been shown to selectively target certain enzymes and proteins, making it a valuable tool for studying various biological processes. In
科学的研究の応用
N-(2,1,3-benzothiadiazol-4-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has been used in a variety of scientific research applications, including the study of cancer, inflammation, and infectious diseases. This compound has been shown to selectively inhibit the activity of certain enzymes and proteins, making it a valuable tool for studying the mechanisms underlying these diseases. For example, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. This compound has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
作用機序
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide involves its ability to selectively bind to and inhibit the activity of certain enzymes and proteins. This compound has been shown to selectively inhibit the activity of CK2 and COX-2, among other enzymes and proteins. By inhibiting the activity of these enzymes and proteins, this compound can alter various biological processes, including cell growth and proliferation, inflammation, and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific enzymes and proteins that it inhibits. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, which is involved in the regulation of cell growth and proliferation. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of COX-2, which is involved in the production of inflammatory mediators.
実験室実験の利点と制限
One advantage of using N-(2,1,3-benzothiadiazol-4-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide in lab experiments is its selectivity for certain enzymes and proteins, which allows for more precise targeting of specific biological processes. Additionally, this compound is a small molecule inhibitor, which makes it easier to administer and study than larger molecules. However, one limitation of using this compound in lab experiments is its potential for off-target effects, which may occur when the compound binds to unintended targets and alters biological processes that are not being studied.
将来の方向性
There are several future directions for the study of N-(2,1,3-benzothiadiazol-4-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide. One potential direction is the development of new analogs and derivatives of this compound that may have increased selectivity and potency for specific enzymes and proteins. Additionally, further research is needed to fully understand the mechanisms underlying the effects of this compound on various biological processes. Finally, the potential clinical applications of this compound in the treatment of cancer, inflammation, and infectious diseases should be further explored.
合成法
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide involves several steps, including the reaction of 2-aminothiophenol with chloroacetyl chloride to form 2-chloro-N-(thiophen-2-yl)acetamide. The resulting compound is then reacted with potassium thiocyanate to form N-(thiophen-2-yl)thiocarbamoyl chloride, which is then reacted with 6-methyl-4-oxo-1H-pyrimidine-2-thiol to form this compound, or this compound.
特性
分子式 |
C13H11N5O2S2 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
N-(2,1,3-benzothiadiazol-4-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C13H11N5O2S2/c1-7-5-10(19)16-13(14-7)21-6-11(20)15-8-3-2-4-9-12(8)18-22-17-9/h2-5H,6H2,1H3,(H,15,20)(H,14,16,19) |
InChIキー |
IFYDFPVEEFPWLO-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(=O)N=C(N1)SCC(=O)NC2=CC=CC3=NSN=C32 |
SMILES |
CC1=CC(=O)N=C(N1)SCC(=O)NC2=CC=CC3=NSN=C32 |
正規SMILES |
CC1=CC(=O)N=C(N1)SCC(=O)NC2=CC=CC3=NSN=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-ethoxy-2-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B274396.png)
![N'-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274397.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-3-methylbutan-1-amine](/img/structure/B274398.png)
![2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol](/img/structure/B274399.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine](/img/structure/B274403.png)

![2-{2-[(Biphenyl-4-ylmethyl)amino]ethoxy}ethanol](/img/structure/B274406.png)
![3-[(Biphenyl-4-ylmethyl)amino]quinuclidine](/img/structure/B274407.png)
![N-(5-bromo-2-ethoxybenzyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274409.png)
![1-{3-[(2-fluorobenzyl)oxy]phenyl}-N-methylmethanamine](/img/structure/B274410.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B274412.png)
![2,8-Dimethyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B274413.png)

![1-[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylurea](/img/structure/B274429.png)